molecular formula C15H12BrClN4S B12140566 3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12140566
M. Wt: 395.7 g/mol
InChI Key: PBZHLKXTMZMOPI-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl chloride with sodium thiolate to form 3-bromobenzyl thiol. This intermediate is then reacted with 3-chlorophenyl isothiocyanate to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylthio-1H-1,2,4-triazole: A related triazole derivative with similar chemical properties.

    2-[(4-Bromophenyl)methylthio]-4-(3-chlorophenyl)-1,2,4-triazole: Another compound with a similar structure but different substitution pattern.

Uniqueness

3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12BrClN4S

Molecular Weight

395.7 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12BrClN4S/c16-12-5-1-3-10(7-12)9-22-15-20-19-14(21(15)18)11-4-2-6-13(17)8-11/h1-8H,9,18H2

InChI Key

PBZHLKXTMZMOPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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